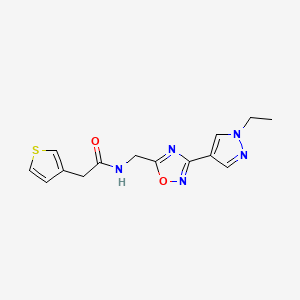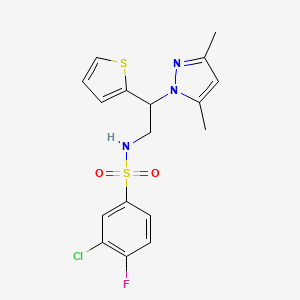
3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClFN3O2S2 and its molecular weight is 413.91. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding and Anticancer Activity
Sulfonamide derivatives, including compounds similar to the specified chemical, have been studied for their interaction with DNA and potential anticancer activity. For instance, mixed-ligand copper(II)-sulfonamide complexes demonstrated a notable ability to bind with calf thymus DNA. These complexes showed significant antiproliferative activity in yeast and human tumor cells, suggesting their potential as anticancer agents (González-Álvarez et al., 2013).
Enzyme Inhibition
Some sulfonamide derivatives are known to inhibit carbonic anhydrases, enzymes involved in many physiological and pathological processes. A study on primary sulfonamide functionality in [1,4]oxazepine-based primary sulfonamides revealed strong inhibition of human carbonic anhydrases, highlighting their potential therapeutic applications (Sapegin et al., 2018).
Structural Characterization and Molecular Design
Structural characterization of sulfonamide derivatives contributes to molecular design in pharmaceutical research. The synthesis and structural analysis of isostructural compounds with sulfonamide groups enhance understanding of molecular interactions and properties, aiding in the development of new therapeutic agents (Kariuki et al., 2021).
Bioactivity Studies
Sulfonamide compounds have been synthesized and tested for various bioactivities, including cytotoxicity and enzyme inhibition. For example, studies on benzenesulfonamides showed interesting cytotoxic activities, which are crucial for anti-tumor activity research (Gul et al., 2016).
Application in Environmental and Biological Sciences
Sulfonamide derivatives can be utilized in the development of fluorescent probes for detecting specific compounds in environmental and biological samples. The design of such probes involves sulfonamide groups for selective and sensitive detection, showcasing the versatility of these compounds in scientific research (Wang et al., 2012).
Mechanism of Action
The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins, and the compound could act by inhibiting or activating these targets. The biochemical pathways affected would depend on the roles of these targets in cellular processes .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and hence its effectiveness. Factors such as the compound’s solubility, stability, and interactions with other molecules could affect its pharmacokinetics .
The compound’s action could result in various molecular and cellular effects, depending on its mechanism of action and the pathways it affects. These could range from changes in gene expression to alterations in cellular signaling .
Finally, various environmental factors could influence the compound’s action, efficacy, and stability. These could include factors such as temperature, pH, and the presence of other compounds .
properties
IUPAC Name |
3-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2S2/c1-11-8-12(2)22(21-11)16(17-4-3-7-25-17)10-20-26(23,24)13-5-6-15(19)14(18)9-13/h3-9,16,20H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJGONXQUIXIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

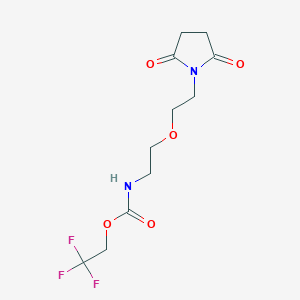
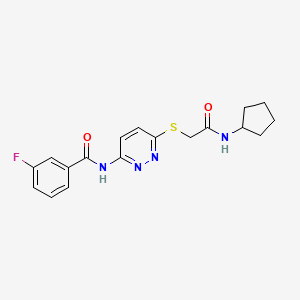
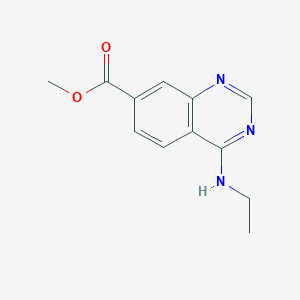

![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2559435.png)
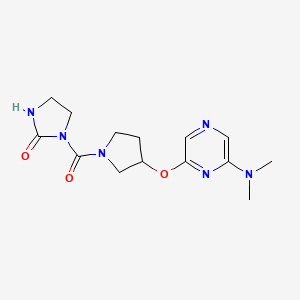
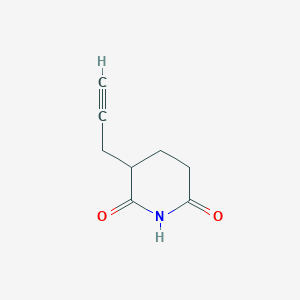
![(2E)-N-[4-(dimethylamino)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2559438.png)
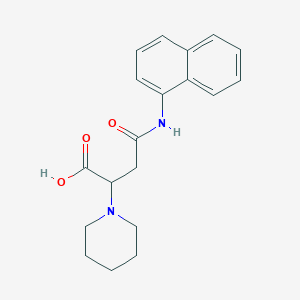
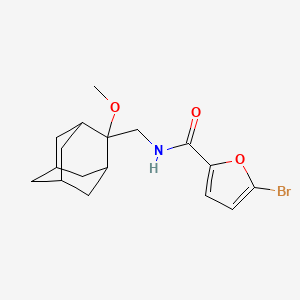
![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2559442.png)
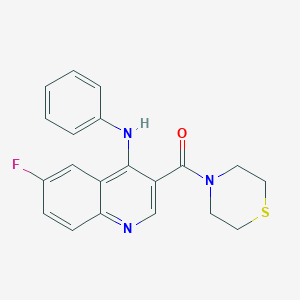
![7,8-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2559444.png)
